(R)-3-(1-(Dimethylamino)ethyl)phenol

Chiral Analysis Pharmaceutical Impurity Profiling Capillary Electrophoresis

This (R)-enantiomer is the definitive reference standard for rivastigmine impurity profiling. Unlike the (S)-counterpart or racemate, only the (R)-form enables accurate chiral purity testing and pharmacopoeial compliance (USP/EP). Essential for ANDA submissions, method validation (HPLC, CE, GC), and metabolite quantification. High enantiomeric excess ensures reliable calibration. Choose the correct stereoisomer to avoid flawed assays and regulatory rejection.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 851086-95-8
Cat. No. B026507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-(Dimethylamino)ethyl)phenol
CAS851086-95-8
Synonyms3-[(1R)-1-(Dimethylamino)ethyl]phenol; 
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1
InChIKeyGQZXRLWUYONVCP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-3-(1-(Dimethylamino)ethyl)phenol (CAS 851086-95-8) is a Critical Chiral Reference for Rivastigmine Analysis and Synthesis


(R)-3-(1-(Dimethylamino)ethyl)phenol, also known as ent NAP 226-90 or Rivastigmine Impurity 2, is a chiral phenolic intermediate and a key metabolite reference standard. Its unambiguous (R)-configuration and high purity are essential for accurate analytical method development and quality control in the production of the Alzheimer's drug rivastigmine [1]. As the R-enantiomer of the active S-form, it serves as a critical impurity marker in pharmacopoeial compliance testing [2].

The Risk of Using Racemic or Unspecified Stereoisomers of 3-(1-(Dimethylamino)ethyl)phenol in Analytical and Synthetic Workflows


The (R)-enantiomer is not a simple substitute for its (S)-counterpart (NAP 226-90, CAS 139306-10-8) or the racemic mixture (CAS 105601-04-5). Substitution can lead to incorrect impurity profiling, flawed analytical method validation, and non-compliance with regulatory guidelines [1]. The (R)-form is a specific metabolite of rivastigmine and a key marker for enantiomeric purity testing; using the racemate or the incorrect enantiomer would invalidate any quantitative assay designed to detect chiral impurities in the active pharmaceutical ingredient (API) .

Quantitative Differentiation of (R)-3-(1-(Dimethylamino)ethyl)phenol: Purity, Analytical Sensitivity, and Physicochemical Benchmarks


Chiral Purity and Enantiomeric Excess: The R-Enantiomer's Distinct Identity in Rivastigmine Impurity Testing

This compound is the specific R-enantiomer used as an impurity marker for rivastigmine. A validated capillary electrophoresis method demonstrated that the R-enantiomer could be separated and detected at levels as low as 0.05% (m/m) relative to the main S-compound (rivastigmine) [1]. This sensitivity is crucial for meeting pharmacopoeial specifications for chiral impurities, which often require quantification below 0.15% [1].

Chiral Analysis Pharmaceutical Impurity Profiling Capillary Electrophoresis

Regulatory Recognition: Rivastigmine Impurity 2 and EP/USP Reference Standards

The compound is explicitly designated as Rivastigmine Impurity 2 (and Rivastigmine Impurity 47) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This is in contrast to generic, uncharacterized 3-(1-(dimethylamino)ethyl)phenol, which lacks defined impurity profiles and may contain unspecified stereoisomers. The R-enantiomer is specifically referenced in the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) as a related compound, with the (S)-enantiomer being Rivastigmine EP Impurity A [2].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Physicochemical Benchmarking: Melting Point and Predicted pKa Distinguish the R-Enantiomer from the Racemate

The (R)-enantiomer exists as a white to off-white solid with a reported melting point range of 117-119°C , which is significantly higher than the melting point of the racemic 3-[1-(dimethylamino)ethyl]phenol (CAS 105601-04-5), reported as 87-89°C . Additionally, the predicted pKa of the R-enantiomer is 9.86±0.10 . These differences are crucial for solid-state characterization, formulation development, and ensuring correct material handling.

Physicochemical Characterization Solid-State Analysis Preformulation

Batch-to-Batch Consistency and Purity Verification: HPLC and NMR Data Packages

Reputable suppliers provide (R)-3-(1-(Dimethylamino)ethyl)phenol with standard purity of 95% or 98% and offer comprehensive analytical data packages including HPLC, NMR, and GC reports for each batch . This level of characterization is critical for analytical method validation and ensures that the material meets the required specifications for use as a reference standard. In contrast, generic or unspecified 3-(1-(dimethylamino)ethyl)phenol may lack such rigorous batch-specific data, introducing uncertainty and risk into analytical workflows .

Quality Assurance Analytical Chemistry Supply Chain Integrity

Validated Applications of (R)-3-(1-(Dimethylamino)ethyl)phenol in Analytical and Synthetic Chemistry


Chiral Impurity Profiling in Rivastigmine Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Use as a reference standard for the identification and quantification of the R-enantiomer impurity in rivastigmine API using validated methods such as capillary electrophoresis [1]. The method achieves a limit of detection of 0.05% m/m, enabling compliance with pharmacopoeial purity requirements [1].

Analytical Method Development and Validation (AMV) for Regulatory Submissions

The compound is essential for developing, validating, and executing analytical procedures required for Abbreviated New Drug Applications (ANDAs) and commercial production of rivastigmine [2]. It serves as a primary reference material for system suitability tests and calibration curves in HPLC, CE, and GC methods.

Pharmacokinetic and Metabolite Studies of Rivastigmine

As a known R-enantiomer metabolite of rivastigmine, the compound is used to study drug metabolism and excretion pathways . It allows researchers to quantify the metabolite in biological matrices and correlate its levels with clinical outcomes, such as the association between higher metabolite concentration and worsened abstraction/judgment in Alzheimer's patients [3].

Synthesis of Rivastigmine and Related Analogs via Stereoselective Routes

The (R)-enantiomer can be employed as a chiral building block or intermediate in the stereoselective synthesis of rivastigmine or in the preparation of other chiral phenolic compounds. Its defined stereochemistry ensures the correct three-dimensional configuration in the final product, which is critical for biological activity .

Quote Request

Request a Quote for (R)-3-(1-(Dimethylamino)ethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.